N-Fmoc-4-methyl-3-chloro-L-phenylalanine
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Overview
Description
N-Fmoc-4-methyl-3-chloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group at the fourth position, and a chlorine atom at the third position on the phenyl ring. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-4-methyl-3-chloro-L-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of 4-methyl-3-chloro-L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions and purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-4-methyl-3-chloro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for deprotection.
Substitution Reactions: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc group yields 4-methyl-3-chloro-L-phenylalanine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Fmoc-4-methyl-3-chloro-L-phenylalanine is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of modified amino acids.
Drug Development: The compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Biological Studies: It is employed in the study of enzyme-substrate interactions and protein structure-function relationships
Mechanism of Action
The primary mechanism of action of N-Fmoc-4-methyl-3-chloro-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .
Comparison with Similar Compounds
- N-Fmoc-3-methyl-4-chloro-L-phenylalanine
- N-Fmoc-2-methyl-4-chloro-L-phenylalanine
- N-Fmoc-4-methyl-L-phenylalanine
Comparison:
- N-Fmoc-3-methyl-4-chloro-L-phenylalanine: Similar structure but with the methyl and chlorine groups at different positions.
- N-Fmoc-2-methyl-4-chloro-L-phenylalanine: Methyl group at the second position instead of the fourth.
- N-Fmoc-4-methyl-L-phenylalanine: Lacks the chlorine atom, making it less reactive in certain substitution reactions .
N-Fmoc-4-methyl-3-chloro-L-phenylalanine stands out due to its unique substitution pattern, which can influence its reactivity and applications in peptide synthesis and other chemical processes.
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-methylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4/c1-15-10-11-16(12-22(15)26)13-23(24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJZSEMAMYARTB-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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